3-Cyclopropyl-5-fluoro-1H-quinazoline-2,4-dione
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Overview
Description
3-Cyclopropyl-5-fluoro-1H-quinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
The primary target of 3-Cyclopropyl-5-fluoro-1H-quinazoline-2,4-dione is the Poly [ADP-ribose] polymerase 1 (PARP1) in humans . PARP1 plays a crucial role in DNA repair and genomic stability.
Mode of Action
This compound interacts with its target, PARP1, leading to changes in the DNA repair process
Biochemical Pathways
The biochemical pathways affected by this compound are related to DNA repair and genomic stability. By interacting with PARP1, it potentially affects the Poly [ADP-ribose] polymerase (PARP) pathway
Result of Action
The molecular and cellular effects of this compound’s action are related to its interaction with PARP1 . By potentially inhibiting PARP1, it could affect DNA repair processes and genomic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-fluoro-1H-quinazoline-2,4-dione typically involves the cyclization of appropriate precursors under specific reaction conditions One common method involves the reaction of anthranilic acid derivatives with isocyanates or carbamates, followed by cyclization to form the quinazoline core
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process typically includes steps such as nitration, reduction, and cyclization, followed by purification and isolation of the final product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-fluoro-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and cyclopropyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- 3-Propylquinazoline-2,4-dione
- 3-Cyclohexylquinazoline-2,4-dione
- 5-Fluoroquinazoline-2,4-dione
Uniqueness
3-Cyclopropyl-5-fluoro-1H-quinazoline-2,4-dione is unique due to the presence of both cyclopropyl and fluoro groups, which confer distinct chemical and biological properties. The cyclopropyl group introduces strain and rigidity to the molecule, while the fluoro group enhances its lipophilicity and metabolic stability. These features make it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
3-cyclopropyl-5-fluoro-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-7-2-1-3-8-9(7)10(15)14(6-4-5-6)11(16)13-8/h1-3,6H,4-5H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDFIUZSEWXAHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C=CC=C3F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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